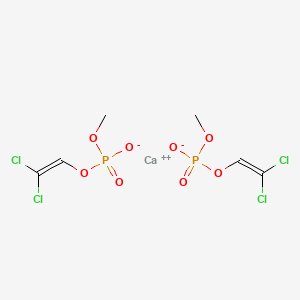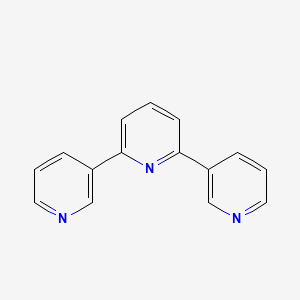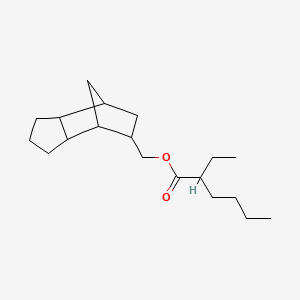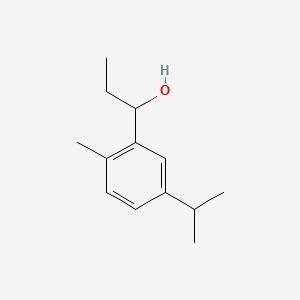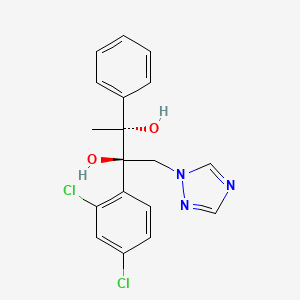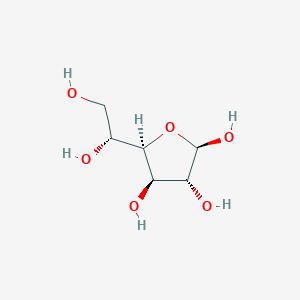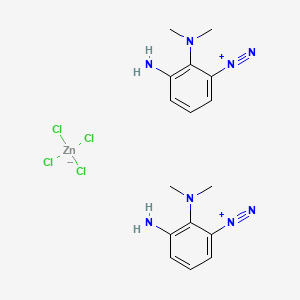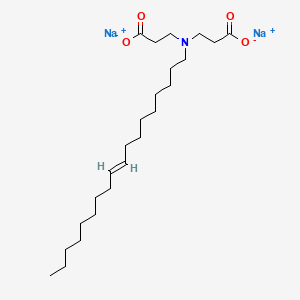
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate is a chemical compound with the molecular formula C6H9NNa2O4. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate typically involves the reaction of beta-alanine with 9-octadecenylamine in the presence of disodium salt. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium N-(2-carboxylatoethyl)-beta-alaninate
- Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate
Uniqueness
This compound stands out due to its unique combination of functional groups and long-chain alkyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
93982-27-5 |
|---|---|
Fórmula molecular |
C24H43NNa2O4 |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
disodium;3-[2-carboxylatoethyl-[(E)-octadec-9-enyl]amino]propanoate |
InChI |
InChI=1S/C24H45NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;;/h9-10H,2-8,11-22H2,1H3,(H,26,27)(H,28,29);;/q;2*+1/p-2/b10-9+;; |
Clave InChI |
XLJQLZSGIBCDHN-TTWKNDKESA-L |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



